

trans-3-Chloroacrylic Acid: Chemical Profile & Utility Guide

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Compound of Interest

Compound Name: *trans-3-Chloroacrylic acid*

CAS No.: 625-40-1

Cat. No.: B1221928

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Executive Summary

trans-3-Chloroacrylic acid (CAS: 2345-61-1) acts as a pivotal electrophilic intermediate in organic synthesis and a critical biomarker in metabolic toxicology. Distinguished by its E-geometry, this

-unsaturated carboxylic acid exhibits unique reactivity profiles compared to its cis (Z) isomer (CAS: 1609-93-4), particularly in transition-metal-catalyzed cross-couplings and Michael additions.

For drug development professionals, this compound serves a dual role:

- **Synthetic Scaffold:** A precursor for constructing functionalized heterocycles (e.g., benzoxaboroles, beta-lactams) and modifying polymer backbones.
- **Metabolic Marker:** A stable, excreted metabolite of the nematocide 1,3-dichloropropene (1,3-DCP), distinguishing the oxidative detoxification pathway from the nephrotoxic glutathione-conjugation pathway.

Chemical Identity & Physicochemical Profiling

The stereochemical integrity of **trans-3-chloroacrylic acid** is the primary determinant of its reactivity. Unlike the cis isomer, the trans form minimizes steric hindrance around the

-carbon, enhancing its susceptibility to nucleophilic attack and palladium insertion.

Key Data Summary

Property	Value	Context/Notes
CAS Number	2345-61-1	Specific to (E)-isomer.[1][2] (Z)-isomer is 1609-93-4.[3]
Formula		MW: 106.51 g/mol
Structure	Cl-CH=CH-COOH	trans-configuration (Cl and COOH on opposite sides)
Melting Point	84–86 °C	Higher than cis isomer (MP ~60-63 °C) due to better packing.
pKa	3.65 (at 18 °C)	Stronger acid than acrylic acid (pKa 4.25) due to inductive effect of Cl.
Solubility	Soluble in water, alcohols	Polar organic solvents (DMSO, DMF) recommended for reactions.
Appearance	White to cream crystals	Often forms needles upon recrystallization.

Spectroscopic Validation (Self-Validating Protocol)

To confirm the identity of the trans isomer and rule out cis contamination,

¹H NMR spectroscopy is the gold standard. The coupling constant (

) between the vinylic protons is the definitive discriminator.

- Protocol: Dissolve ~10 mg in

or

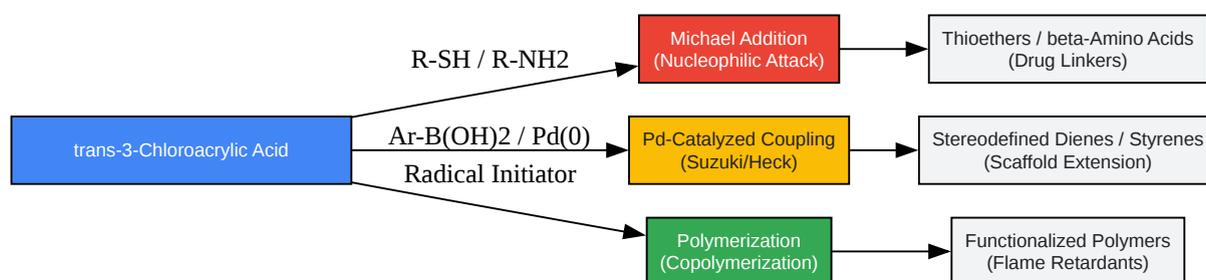
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- Diagnostic Signal: Look for the two vinylic doublets.
 - trans-Isomer:
(Typical range: 13-14 Hz).
 - cis-Isomer:
(Typical range: 7-8 Hz).
- Interpretation: A coupling constant >12 Hz confirms the E-geometry.

Reactivity Landscape & Synthetic Applications

The chemical behavior of **trans-3-chloroacrylic acid** is dominated by the electron-withdrawing nature of both the carboxyl and chloro groups, creating a highly electron-deficient alkene.

Reactivity Logic Diagram



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Figure 1: Core reactivity pathways. The trans-geometry is often retained in Pd-catalyzed couplings but may be lost in radical polymerizations.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C-Cl bond in 3-chloroacrylic acid is activated enough for oxidative addition to Pd(0), especially when using electron-rich ligands (e.g., SPhos, XPhos). This allows for the stereoselective synthesis of substituted trans-acrylates.

- Mechanism: Oxidative addition occurs with retention of configuration (usually), followed by transmetallation and reductive elimination.
- Utility: Synthesis of trans-cinnamic acid derivatives or dienes without using unstable Wittig reagents.

Michael Addition

As a

-haloacrylic acid, the molecule is a "masked" alkyne equivalent in some contexts (via addition-elimination) but primarily acts as a Michael acceptor.

- Thiol-Michael: Reaction with cysteine residues or thiols is rapid. This is the basis for its biological conjugation with glutathione.
- Stereochemistry: Nucleophilic attack can lead to mixtures if the intermediate enolate has a long lifetime, but controlled conditions often favor anti-addition.

Biological Interface: Metabolism & Toxicology

Understanding the fate of **trans-3-chloroacrylic acid** is crucial for interpreting toxicity data of chlorinated hydrocarbons like 1,3-dichloropropene (1,3-DCP).

The "Fork in the Road": Detoxification vs. Bioactivation

3-Chloroacrylic acid represents the safe endpoint of the oxidative metabolic pathway, whereas the direct glutathione conjugation of the parent haloalkene leads to nephrotoxicity.

- Oxidative Pathway (Detoxification): 1,3-DCP

3-Chloroallyl alcohol

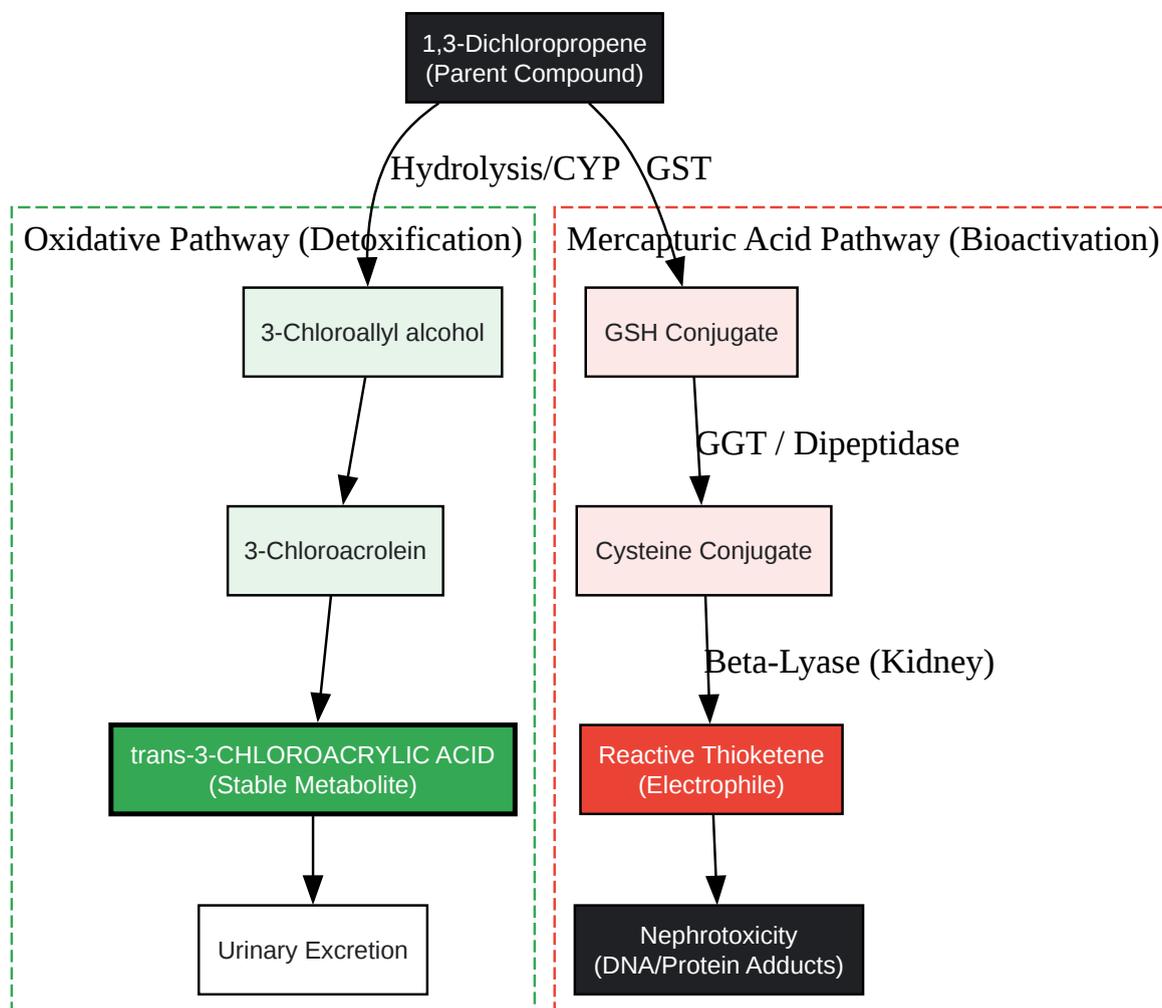
3-Chloroacrolein

3-Chloroacrylic Acid

Excretion (Urine).

- Result: The acid is excreted unchanged or as a simple conjugate. It is not the primary nephrotoxin.
- Conjugative Pathway (Bioactivation): 1,3-DCP
 - GSH-Conjugate
 - Cysteine-Conjugate
 - Reactive Thioketene
 - Nephrotoxicity.
 - Result: Renal proximal tubule necrosis.

Metabolic Pathway Diagram



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Figure 2: Differential metabolic fate. **trans-3-Chloroacrylic acid** is the stable end-product of the detoxification route, distinguishing it from the toxic beta-lyase pathway.

Experimental Protocol: Synthesis & Purification

While commercial sources exist, synthesizing the trans isomer specifically requires controlling the stereochemistry of addition or elimination. The classical method involves the addition of HCl to propiolic acid, which kinetically favors the cis isomer (via trans-addition). Isomerization is required to obtain the thermodynamic trans product.

Protocol: Isomerization of cis- to trans-3-Chloroacrylic Acid

Objective: Convert the kinetically formed cis isomer (or mixture) to the thermodynamically stable trans isomer.

Reagents:

- Crude 3-Chloroacrylic acid (mixture of cis/trans).[3][4]
- Solvent: Water or dilute HCl.
- Catalyst: Light (photoisomerization) or Heat + Acid.

Step-by-Step Workflow:

- Dissolution: Dissolve 5.0 g of the cis/trans mixture in 20 mL of 1M HCl.
- Reflux: Heat the solution to reflux (approx. 100 °C) for 4–6 hours. The acid-catalyzed environment facilitates rotation around the double bond via reversible protonation.
- Cooling & Crystallization: Slowly cool the solution to 4 °C. The trans isomer, having a higher melting point (84–86 °C) and better packing efficiency, is typically less soluble than the cis isomer (MP 63 °C) in cold aqueous acid.
- Filtration: Collect the precipitate by vacuum filtration.
- Recrystallization: Recrystallize the crude solid from hot water or benzene to remove residual cis isomer.
- Validation:
 - MP Check: Target 84–86 °C.
 - NMR Check: Confirm

Safety Note: 3-Chloroacrylic acid is corrosive and a severe eye irritant. Handle in a fume hood with appropriate PPE (gloves, goggles).

References

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Sources

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- [2. trans-3-chloroacrylic acid, 99%, Thermo Scientific™ | Fisher Scientific \[fishersci.ca\]](#)
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- [4. semanticscholar.org \[semanticscholar.org\]](#)
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